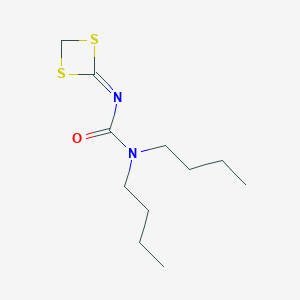
N,N-Dibutyl-N'-1,3-dithietan-2-ylideneurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea: is a chemical compound characterized by the presence of a 1,3-dithietane ring and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea typically involves the reaction of N,N-dibutylthiourea with a suitable reagent that introduces the 1,3-dithietane ring. One common method involves the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms in the 1,3-dithietane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted dithietane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles .
Medicine: Research is ongoing to explore the potential therapeutic applications of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators .
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dithietane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
59754-10-8 |
|---|---|
Fórmula molecular |
C11H20N2OS2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(1,3-dithietan-2-ylidene)urea |
InChI |
InChI=1S/C11H20N2OS2/c1-3-5-7-13(8-6-4-2)10(14)12-11-15-9-16-11/h3-9H2,1-2H3 |
Clave InChI |
WREJOUJDAVODGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)N=C1SCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


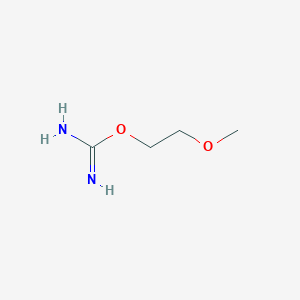
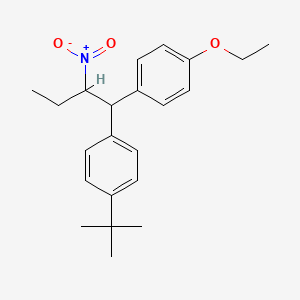
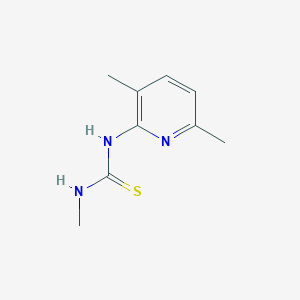
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
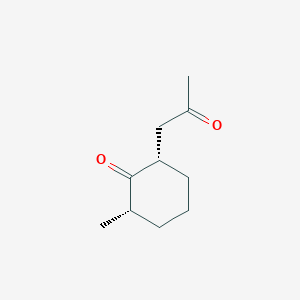
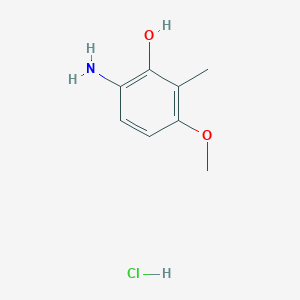
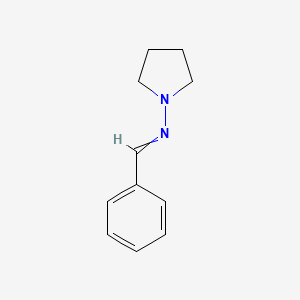
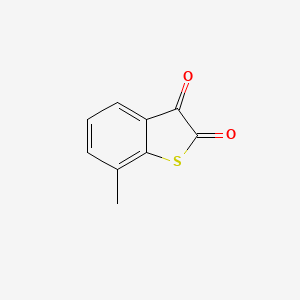
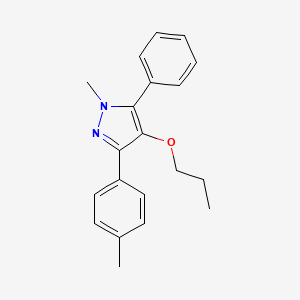
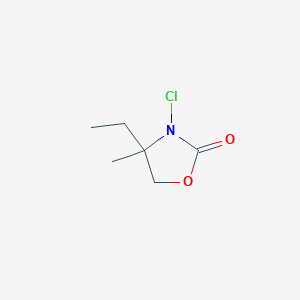
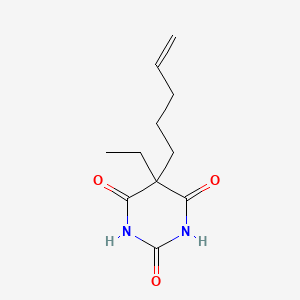
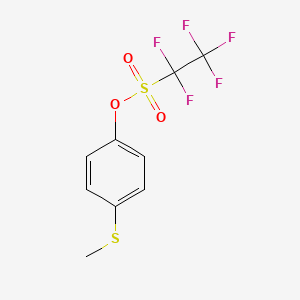
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
